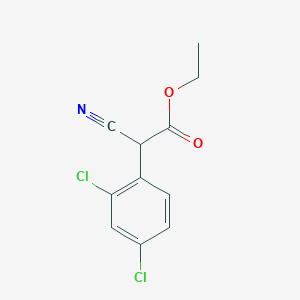
Ethyl 2,4-dichloro-I+/--cyanobenzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate is an organic compound characterized by the presence of a cyano group, a dichlorophenyl group, and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
Industrial production of ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Triethylamine, piperidine.
Major Products Formed
The major products formed from reactions involving ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
Ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate involves its interaction with various molecular targets. The cyano group and the ester functional group play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of new chemical bonds and the generation of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the dichlorophenyl group.
Methyl cyanoacetate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
CAS No. |
76562-14-6 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9(6-14)8-4-3-7(12)5-10(8)13/h3-5,9H,2H2,1H3 |
InChI Key |
NDTTZWBRDOOGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















